

Technical Guide: Spectroscopic Elucidation of 2-(4-Chlorophenyl)oxirane

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)oxirane

CAS No.: 2788-86-5

Cat. No.: B1581470

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Executive Summary & Structural Context

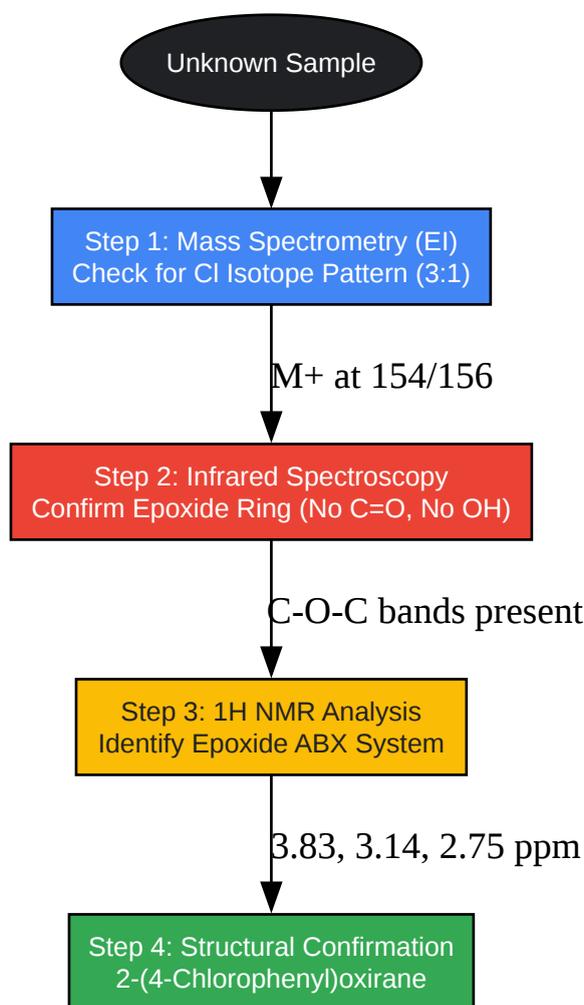
2-(4-Chlorophenyl)oxirane (CAS: 2788-86-5) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for

-adrenergic blockers and antifungal agents.^[1] Its structure features a strained three-membered epoxide ring fused to a para-chlorinated benzene ring.

The spectroscopic identification of this molecule relies on detecting the unique "fingerprint" of the epoxide ring (high-field NMR signals, characteristic IR ring strain) and the isotopic signature of the chlorine atom.

Structural Analysis Workflow

The following decision tree outlines the logical flow for confirming the structure of **2-(4-Chlorophenyl)oxirane** from raw spectral data.



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Figure 1: Analytical workflow for the structural elucidation of **2-(4-Chlorophenyl)oxirane**.

Mass Spectrometry (MS) Interpretation

Mass spectrometry provides the first line of evidence through molecular weight confirmation and the distinct chlorine isotopic signature.

Primary Ionization Features (EI, 70 eV)

- Molecular Ion (

): The parent peak appears at m/z 154.

- Isotopic Pattern (

): A significant peak at m/z 156 is observed with an intensity approximately 32-33% of the parent peak. This 3:1 ratio is diagnostic for the presence of a single Chlorine atom (

Cl vs

Cl).

Fragmentation Pathway

The fragmentation is driven by the release of ring strain and the stability of the chlorobenzyl cation.

Fragment (m/z)	Assignment	Mechanistic Origin
154 / 156		Molecular ion (Radical cation).
153 / 155		Loss of a hydrogen atom (-cleavage).
125 / 127		Base Peak. Loss of the formyl radical (, M-29) or CO () followed by H rearrangement. This corresponds to the stable 4-chlorobenzyl or chlorotropylium cation.
89		Loss of HCl from the m/z 125 fragment (Chlorotropylium Tropylium-like species).

“

Analyst Note: The absence of a strong peak at m/z 139 (M-15) distinguishes this from methylated analogs. The dominance of the m/z 125 peak confirms the integrity of the chlorophenyl moiety.

Infrared Spectroscopy (FT-IR)

IR analysis is used primarily to rule out ring-opened impurities (alcohols) or rearranged products (aldehydes/ketones).

- Epoxide Ring Stretches:
 - ~1250 cm⁻¹
: Symmetric ring breathing.
 - ~815 - 830 cm⁻¹
: Asymmetric ring deformation. This band is often intense and characteristic of terminal epoxides.
- Aromatic Signatures:
 - ~1490 cm⁻¹
& 1600 cm⁻¹
: C=C aromatic skeletal vibrations.
 - ~1090 cm⁻¹
: C-Cl stretching vibration (sharp, strong).
 - >3000 cm⁻¹
: Aromatic C-H stretching (weak).

- Negative Evidence (Purity Check):
 - Absence of ~1700 cm⁻¹
: Confirms no rearrangement to 4-chlorophenylacetaldehyde.
 - Absence of ~3400 cm⁻¹
: Confirms no hydrolysis to the diol.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive stereochemical and connectivity data. The epoxide protons form a distinct ABX (or AMX) spin system due to the chiral center at C2 and the diastereotopic protons at C3.

H NMR Data (400 MHz, CDCl₃)

The following assignments are based on high-resolution literature data for the purified oxide.

Chemical Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
7.29 – 7.34	Multiplet	2H	-	Aromatic (H-3, H-5, meta to epoxide)
7.18 – 7.23	Multiplet	2H	-	Aromatic (H-2, H-6, ortho to epoxide)
3.83	dd	1H		H (Benzylic, C2-H)
3.14	dd	1H		H (C3-H, cis to Ph)
2.75	dd	1H		H (C3-H, trans to Ph)



Interpretation Logic:

- *H*

(3.83 ppm): This proton is the most deshielded aliphatic signal due to the inductive effect of the attached oxygen and the anisotropic effect of the benzene ring.

- *H*

vs *H*

: The geminal coupling (

) is typically ~5.5 Hz. The vicinal coupling (

) is larger for cis protons (4.1 Hz) than for trans protons (2.5 Hz) in epoxide systems, allowing for stereochemical assignment.

C NMR Data (100 MHz, CDCl₃)

- Epoxide Carbons:
 - ~51-52 ppm: Methylene carbon (C3).
 - ~52-53 ppm: Methine carbon (C2).
- Aromatic Carbons:
 - ~138 ppm: Ipso carbon (C1').
 - ~134 ppm: Para carbon (C4', C-Cl).
 - ~128 ppm: Meta carbons (C3', C5').

- ~126 ppm: Ortho carbons (C2', C6').

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize ring opening during analysis, follow this protocol.

- Solvent Selection: Use CDCl₃

(Chloroform-d) neutralized with basic alumina or silver foil. Acidic chloroform (due to HCl formation over time) can catalyze the ring opening of the epoxide to the chlorohydrin.

- Concentration: Prepare a 10-15 mg sample in 0.6 mL of solvent for

¹H NMR.

- Acquisition:

- Run at 298 K.

- Set relaxation delay (

) to at least 2.0 seconds to ensure accurate integration of the aromatic protons.

- Reference: Calibrate to the residual CHCl₃

peak at 7.26 ppm.

References

- National Center for Biotechnology Information (PubChem). **2-(4-Chlorophenyl)oxirane** (CID 11105582). Accessed 2026.[2] [Link](#)
- Royal Society of Chemistry. Supporting Information for: Regiodivergent Epoxide Ring-Openings. (Contains specific NMR shift data). [Link](#)
- National Institute of Standards and Technology (NIST). Mass Spectral Library: Epoxide Fragmentation Patterns. [Link](#)

- MDPI Catalysts. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. (Detailed synthesis and spectral characterization). [Link](#)

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Sources

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